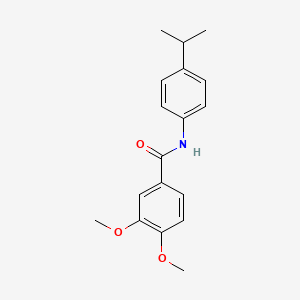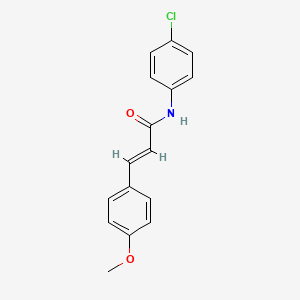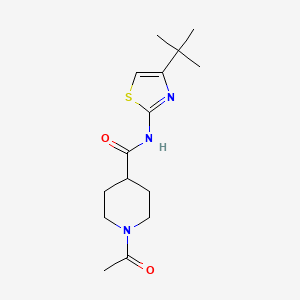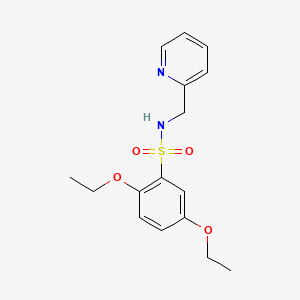
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide, also known as Chloroacetanilide, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide involves the inhibition of photosynthesis in plants by blocking the electron transport chain. This results in the accumulation of adenosine triphosphate (ATP) and the depletion of nicotinamide adenine dinucleotide phosphate (NADP+), which ultimately leads to the death of the plant. In humans, this compound has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the organism and the dosage used. In plants, this compound has been shown to cause chlorosis, stunting, and death. In humans, it has been shown to have analgesic, antipyretic, and anti-inflammatory effects. Additionally, this compound has been shown to have toxic effects on the liver and kidneys at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide in lab experiments include its high purity, low cost, and wide availability. Additionally, this compound has well-established methods of synthesis and has been extensively studied for its potential applications in various fields of science. However, the limitations of using this compound include its potential toxicity at high doses, its limited solubility in water, and its potential to interfere with other biochemical pathways.
Orientations Futures
There are many future directions for the study of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide. One potential area of research is the development of new herbicides, insecticides, and fungicides based on the structure of this compound. Additionally, this compound could be further studied for its potential applications in the field of medicine, including as an analgesic, antipyretic, and anti-inflammatory agent. Finally, the potential toxic effects of this compound on the liver and kidneys could be further studied to better understand its safety profile.
Méthodes De Synthèse
The synthesis of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide can be achieved through various methods, including the reaction of 2,3-dimethylaniline with chloroacetyl chloride in the presence of an acid catalyst. This reaction produces the desired compound in high yield and purity. Other methods include the reaction of 2,3-dimethylaniline with chloroacetic acid in the presence of a base catalyst.
Applications De Recherche Scientifique
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide is widely used in scientific research due to its ability to inhibit photosynthesis in plants. This compound is also used as a herbicide, insecticide, and fungicide. Additionally, it has been studied for its potential applications in the field of medicine, including as an analgesic, antipyretic, and anti-inflammatory agent.
Propriétés
IUPAC Name |
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-6-4-3-5-8(7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWPDPGACXMWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)








